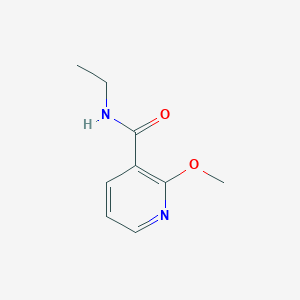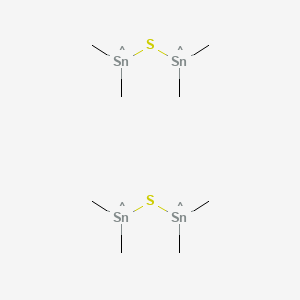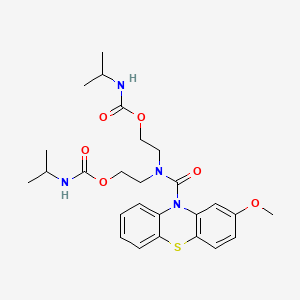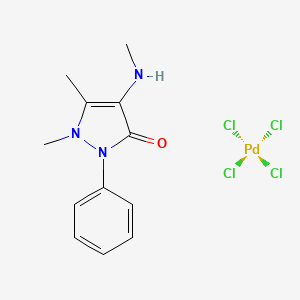
1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;tetrachloropalladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;tetrachloropalladium is a complex compound that combines an organic molecule with a palladium-based inorganic component The organic part, 1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one, is a derivative of pyrazolone, a class of compounds known for their anti-inflammatory and analgesic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one typically involves the condensation of phenylhydrazine with ethyl acetoacetate, followed by methylation and amination steps. The final product is then complexed with tetrachloropalladium through a coordination reaction. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the stability of the palladium complex.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors where the organic synthesis and metal complexation can be carried out sequentially. The process would need to be optimized for yield and purity, with careful control of reaction parameters and purification steps to remove any unreacted starting materials or by-products.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;tetrachloropalladium can undergo various chemical reactions, including:
Oxidation: The organic component can be oxidized under specific conditions, potentially altering its pharmacological properties.
Reduction: The palladium center can facilitate reduction reactions, making the compound useful in catalytic processes.
Substitution: The tetrachloropalladium part can undergo ligand exchange reactions, where the chloride ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Ligand exchange can be facilitated by using ligands like phosphines or amines under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated palladium complexes.
Scientific Research Applications
1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;tetrachloropalladium has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as an anti-inflammatory and analgesic agent.
Medicine: Explored for its potential use in drug formulations due to its pharmacological properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;tetrachloropalladium involves its interaction with biological targets and catalytic pathways:
Molecular Targets: The organic component may interact with enzymes involved in inflammation and pain pathways, while the palladium center can facilitate redox reactions.
Pathways Involved: The compound may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The palladium component can participate in electron transfer reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methylaminoantipyrine: A related pyrazolone derivative with similar anti-inflammatory properties.
Tetrachloropalladate complexes: Other palladium-based complexes used in catalysis.
Uniqueness
1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;tetrachloropalladium is unique due to its combination of an organic pharmacophore with a metal center, providing a dual functionality that can be exploited in various applications. Its ability to participate in both biological and catalytic processes makes it a versatile compound in research and industry.
Properties
CAS No. |
65230-72-0 |
|---|---|
Molecular Formula |
C12H15Cl4N3OPd |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
1,5-dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;tetrachloropalladium |
InChI |
InChI=1S/C12H15N3O.4ClH.Pd/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10;;;;;/h4-8,13H,1-3H3;4*1H;/q;;;;;+4/p-4 |
InChI Key |
OYAMQGKDLKAMRF-UHFFFAOYSA-J |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC.Cl[Pd](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



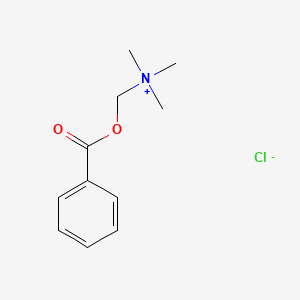
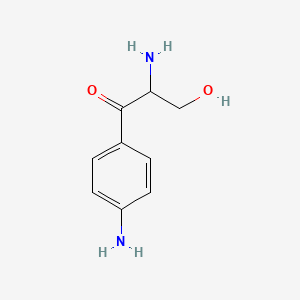
![N-[4-Amino-5-ethoxy-2-(2-hydroxyethoxy)phenyl]benzamide](/img/structure/B14490598.png)
![2-[2-(Chloromethyl)phenoxy]propanamide](/img/structure/B14490599.png)


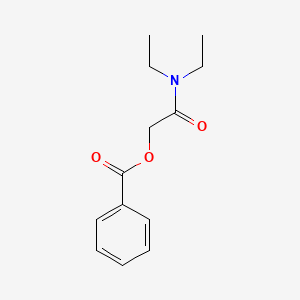
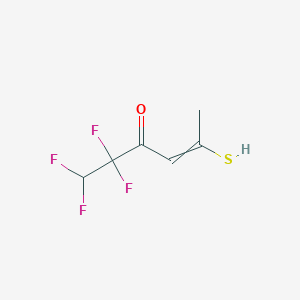
![1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene](/img/structure/B14490632.png)
